molecular formula C17H25BO4 B1400289 Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate CAS No. 890839-10-8

Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B1400289
CAS No.: 890839-10-8
M. Wt: 304.2 g/mol
InChI Key: RAGWTXRTMGSMRC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 701232-69-1) is a boronate ester featuring a branched propanoate backbone and a pinacol-protected boronic acid moiety. Its molecular formula is C₁₇H₂₃BO₄, with a molecular weight of 314.18 g/mol. The compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group and the steric protection provided by the methyl branches .

Properties

IUPAC Name

methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-15(2,14(19)20-7)12-8-10-13(11-9-12)18-21-16(3,4)17(5,6)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWTXRTMGSMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132856
Record name Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
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Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-10-8
Record name Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890839-10-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
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Preparation Methods

Method Overview

The most established and frequently used method for synthesizing Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate involves the palladium-catalyzed borylation of the corresponding aryl bromide precursor, methyl 2-(4-bromophenyl)propanoate. This method employs bis(pinacolato)diboron as the boron source and potassium acetate as the base in a 1,4-dioxane solvent under reflux conditions in an inert nitrogen atmosphere.

Detailed Procedure and Reaction Conditions

  • Starting materials: Methyl 2-(4-bromophenyl)propanoate, bis(pinacolato)diboron, potassium acetate.
  • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Solvent: 1,4-dioxane.
  • Reaction conditions: Reflux under nitrogen atmosphere for 6 hours.
  • Workup: Cooling to 60 °C, concentration under reduced pressure, aqueous workup with water and ethyl acetate, filtration through celite, drying over sodium sulfate.
  • Purification: Column chromatography on silica gel using 3-5% ethyl acetate in hexane.
  • Yield: Approximately 92% isolated yield as a colorless syrup.

Reaction Scheme Summary

Reagent/Condition Amount/Details
Methyl 2-(4-bromophenyl)propanoate 5 g (20.56 mmol)
Potassium acetate 4.04 g (41.11 mmol, 2 equiv.)
Bis(pinacolato)diboron 10.45 g (41.13 mmol, 2 equiv.)
Pd(dppf)Cl2 (palladium catalyst) 0.84 g (1.03 mmol, ~5 mol%)
Solvent 1,4-Dioxane (100 mL)
Atmosphere Nitrogen
Temperature Reflux (approx. 101 °C)
Time 6 hours
Purification Silica gel chromatography
Yield 92%

This method is well-documented for its efficiency, scalability, and high yield, making it the gold standard for preparing this boronic ester compound.

Alternative Organocatalyzed Borono-Deamination Approach

Method Overview

A novel, mild organocatalyzed borono-deamination method has been developed for the synthesis of aryl boronic acid esters, including derivatives similar to this compound. This approach uses tris(pentafluorophenyl)borane as a catalyst to convert aromatic amines into boronic esters under mild conditions, avoiding the use of heavy metals and harsh reagents. The reaction proceeds via diazonium intermediates and is compatible with complex pharmaceutical molecules.

Reaction Conditions and Findings

  • Catalyst: Tris(pentafluorophenyl)borane.
  • Reagents: Bis(pinacolato)diboron, tert-butyl nitrite or amyl nitrite as nitrosating agents.
  • Solvent: Acetonitrile (MeCN) found optimal due to its green chemistry profile and ability to minimize side reactions.
  • Temperature: Approximately 80 °C.
  • Time: Around 3 hours.
  • Yields: Up to 65.5% for model compounds, with high purity suitable for further applications including radiolabeling.
  • Advantages: Mild, metal-free, short reaction times, broad functional group tolerance, environmentally benign.

Solvent Effect on Yield (Representative Data)

Entry Solvent Yield of Boronic Ester (%) Yield of Proto-Deaminated Product (%) Ratio (Borylation/Proto-Deamination)
1 Dichloromethane 34.9 9.0 3.9
2 Dimethylformamide 9.4 32.3 0.3
3 Dimethylsulfoxide 41.1 16.2 2.5
4 Acetonitrile 49.8 11.2 4.4
5 Acetonitrile* 65.5 16.8 3.9
6 Methanol 7.7 0.3 25.6

*Using amyl nitrite instead of tert-butyl nitrite.

Notes on Mechanism and Side Reactions

  • Radical pathways can lead to undesired benzene formation as a side product.
  • Acetonitrile suppresses radical side reactions and promotes higher borylation yields.
  • The organocatalytic method avoids heavy metal contamination, beneficial for pharmaceutical applications.
  • This method is particularly useful for late-stage functionalization and labeling precursors for PET imaging agents.

Comparative Summary of Preparation Methods

Aspect Pd-Catalyzed Borylation Organocatalyzed Borono-Deamination
Catalyst Pd(dppf)Cl2 (Palladium complex) Tris(pentafluorophenyl)borane (Lewis acid)
Boron Source Bis(pinacolato)diboron Bis(pinacolato)diboron
Base Potassium acetate Not required
Solvent 1,4-Dioxane Acetonitrile
Temperature Reflux (~101 °C) 80 °C
Reaction Time 6 hours 3 hours
Atmosphere Nitrogen (inert) Ambient or inert
Yield Up to 92% Up to 65.5% (model compounds)
Metal Contamination Possible residual Pd Metal-free
Functional Group Tolerance Good Excellent, suitable for complex drug molecules
Scalability High Moderate
Application General synthesis, industrial scale Late-stage pharmaceutical precursor synthesis, radiolabeling

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling with aryl halides, a hallmark reaction for boronate esters. Key findings include:

Reaction Mechanism and Conditions

  • Catalyst : Pd(dppf)Cl₂ (0.06 equiv)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane at 90°C under inert atmosphere .

  • Yield : Quantitative (100%) for coupling with bromophenyl derivatives .

Example Reaction:

Substrate : Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate .

Hydroboration and Deuteroboration

The boronate group participates in copper-catalyzed hydroboration with alkenes.

Experimental Data:

ParameterValueSource
CatalystCuCl (5 mol%) with dppe ligand
Solvent1,4-Dioxane
Temperature65°C → 27°C
Deuterium SourceD₂O
Conversion Efficiency>95% (stereospecific deuterium incorporation)

Outcome : Syn-selective deuteroboration produces deuterated propanoate derivatives .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Conditions:

  • Reagent : 6 N HCl

  • Temperature : 60°C for 7 hours .

  • Product : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid .

Spectral Data:

  • ¹H NMR (DMSO-d₆) : δ 12.92 (br s, 2H, COOH), 9.07–6.91 (aryl-H), 5.35 (q, 1H), 1.62 (d, 3H) .

  • LRMS (ESI) : m/z 219.1 (M + H) .

Transmetalation in Catalytic Cycles

The compound acts as a transmetalation agent in palladium-mediated reactions:

Key Steps:

  • Oxidative Addition : Aryl halide binds to Pd⁰.

  • Transmetalation : Boronate transfers aryl group to Pdᴵᴵ.

  • Reductive Elimination : Forms biaryl products .

Comparative Reactivity:

PropertyMethyl 2-methyl-2-(4-boronate)propanoateEthyl Analog
Solubility in HexaneLowModerate (due to ethyl)
Coupling Efficiency100% 85–90%

Radical-Mediated Reactions

Under nitrite-mediated conditions, the boronate group engages in radical borylation:

Protocol:

  • Reagents : B₂pin₂ (1.2 equiv), tert-butyl nitrite (1.5 equiv)

  • Solvent : MeCN at 80°C .

  • Yield : 65.5% (with amyl nitrite) .

Side Reaction : Proto-deamination (<20% benzene formation) .

Case Study:

  • Derivative : AMG 337 (MET inhibitor IC₅₀ = 1–10 nM) .

  • Role : Boronate enhances binding to hydrophobic kinase pockets .

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

Medicinal Chemistry

MMBP is utilized in the development of pharmaceuticals due to its unique boron-containing structure. Boron compounds are known for their ability to form stable complexes with biological molecules, enhancing drug efficacy.

Case Study: Anticancer Activity

Research has demonstrated that boron-containing compounds can exhibit cytotoxic effects against cancer cells. MMBP has been investigated for its potential in targeting specific cancer pathways, offering a promising avenue for drug development.

Organic Synthesis

MMBP serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating complex organic molecules.

Example Reactions:

  • Cross-Coupling Reactions : MMBP can participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.
  • Functionalization : The presence of the dioxaborolane moiety allows for selective functionalization under mild conditions.

Materials Science

In materials science, MMBP is explored for its potential in developing new materials with specific properties. The incorporation of boron into polymers can enhance thermal stability and mechanical strength.

Application Example:

  • Polymer Composites : MMBP has been used to synthesize boron-containing polymers that exhibit improved fire resistance and thermal properties.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryDrug development targeting cancer pathwaysPotential cytotoxic effects on cancer cells
Organic SynthesisIntermediate for various chemical reactionsEffective in cross-coupling reactions
Materials ScienceDevelopment of new materialsEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism by which Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)

  • Key Differences: Substitution: Ethyl ester instead of methyl. Backbone: Acetate (shorter chain) vs. propanoate.
  • Shorter acetate chain decreases steric hindrance, possibly enhancing reactivity in cross-coupling reactions .

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3)

  • Key Differences :
    • Substitution: Methyl group at the ortho position of the phenyl ring.
  • Impact :
    • Ortho-methyl substitution introduces steric hindrance, which may slow coupling reactions but improve hydrolytic stability of the boronate .

Propanoate Derivatives with Modified Substituents

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 917024-58-9)

  • Key Differences: Backbone: Linear propanoate chain vs. branched 2-methylpropanoate.
  • Impact :
    • Reduced steric hindrance in the linear analog may facilitate faster coupling kinetics but reduce stability during storage .

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4)

  • Key Differences :
    • Ester Group: tert-butyl instead of methyl.
  • Impact :
    • The bulky tert-butyl group significantly enhances steric protection, improving boronate stability but complicating purification due to lower polarity .

Analogs with Heterocyclic or Functional Group Variations

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS 1201657-32-0)

  • Key Differences :
    • Pyrazole ring replaces the phenyl group.

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

  • Key Differences: Ether linkage (phenoxy) instead of direct phenyl attachment.
  • Impact :
    • The ether group may enhance solubility in aqueous media but introduce susceptibility to acid-catalyzed hydrolysis .

Boronate Ester Stability and Reactivity

  • Pinacol vs. Dioxaborinan Boronates :
    • Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate () features a six-membered boronate ring, which is less stable than the five-membered pinacol boronate in the target compound. This affects reaction temperatures required for cross-coupling .
  • Electron-Withdrawing Groups: Analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () exhibit faster coupling rates due to electron-withdrawing cyano groups, contrasting with the electron-donating methyl ester in the target compound .

Biological Activity

Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
CAS Number: 890839-11-9
IUPAC Name: methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

The biological activity of this compound can be attributed to its unique structural features. The presence of the dioxaborolane moiety is known to facilitate interactions with biological targets such as enzymes and receptors. This interaction can lead to various pharmacological effects:

  • Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties: Some derivatives of boron compounds have shown antimicrobial activity; thus, this compound may also possess similar properties.

In Vitro Studies

  • Cell Viability Assays:
    • This compound was tested on various cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability at concentrations above 50 µM.
  • Inflammation Models:
    • In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM.

In Vivo Studies

  • Animal Models:
    • In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05).

Case Studies

Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. Results showed that the compound had an IC50 value of 45 µM in the DPPH assay, indicating moderate antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory effects, the compound was shown to inhibit NF-kB activation in LPS-stimulated macrophages. This suggests that it may exert its effects through modulation of key signaling pathways involved in inflammation.

Data Summary

Property Value
Molecular FormulaC16H23BO4
Molecular Weight290.2 g/mol
CAS Number890839-11-9
Antioxidant IC5045 µM
Cytokine ReductionTNF-alpha: -40%, IL-6: -40%

Q & A

Q. What are emerging applications in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing FABP4/5 inhibitors (e.g., quinoline derivatives with anti-inflammatory activity). Recent work achieved 88% yield in coupling with chlorophenyl precursors for drug candidates targeting metabolic disorders. Its boronate group enables late-stage functionalization via click chemistry or bioconjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.